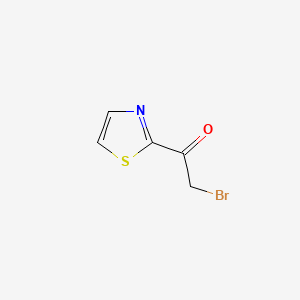

2-Bromo-1-(thiazol-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRFTRDAOYSMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383584 | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3292-77-1 | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-1-(thiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1-(thiazol-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds.[1] The information is curated for researchers, scientists, and professionals in drug development, offering detailed data and experimental context.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNOS | [1][2] |

| Molecular Weight | 206.06 g/mol | [1] |

| CAS Number | 3292-77-1 | [1][2] |

| Melting Point | 54-55 °C | [1][3] |

| Boiling Point | 266.7 °C at 760 mmHg | [1][3] |

| Density | 1.763 g/cm³ | [1] |

| Flash Point | 115.1 °C | [1] |

| Appearance | Solid | [4] |

| Purity | ≥95% | |

| Solubility | Slightly soluble in Acetonitrile, Sparingly soluble in Chloroform. | [1][4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C. | [1][4] |

| Stability | Light Sensitive, Moisture Sensitive. | [1] |

Spectral Data

Preliminary spectral data for this compound has been reported, primarily from proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

¹H-NMR (CDCl₃):

-

δ 8.03 (d, 1H, J = 2.8 Hz, -S-CH=CH-N=)

-

δ 7.75 (d, 1H, J = 2.8 Hz, -S-CH=CH-N=)

-

δ 4.70 (s, 2H, CH₂)[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 1-(thiazol-2-yl)ethanone. The following is a representative experimental protocol.

Materials:

-

1-(thiazol-2-yl)ethanone (also known as 2-acetylthiazole)

-

Phenyltrimethylammonium tribromide

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

A solution of 1-(thiazol-2-yl)ethanone (2.00 g, 15.7 mmol) in anhydrous THF (8 mL) is prepared.

-

This solution is added dropwise to a solution of phenyltrimethylammonium tribromide (6.08 g, 15.7 mmol) in anhydrous THF (32 mL).

-

The reaction mixture is heated to 35 °C and stirred for 3 hours, then left to stand overnight.

-

After the reaction is complete, the solid precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is dissolved in dichloromethane.

-

Purification is performed by silica gel column chromatography using a 20:80 mixture of ethyl acetate and petroleum ether as the eluent.

-

The purified product, this compound, is obtained as a solidified oil (2.85 g, 88% yield).[5]

Visualized Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow, highlighting the key stages from starting materials to the purified product.

References

Spectroscopic Profile of 2-Bromo-1-(thiazol-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, 2-Bromo-1-(thiazol-2-yl)ethanone. This compound is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2-Bromo-1-(1,3-thiazol-2-yl)ethanone

-

CAS Number: 3292-77-1[1]

-

Molecular Weight: 206.06 g/mol [2]

-

Appearance: Solid[3]

-

Melting Point: 54-55 °C[2]

Spectral Data

The following tables summarize the available quantitative spectral data for this compound. It is important to note that while ¹H NMR data is available for the target compound, specific experimental ¹³C NMR, IR, and MS data are not readily found in the searched literature. Therefore, the data for ¹³C NMR and IR are estimations based on closely related analogs and established spectral correlation tables. The mass spectrometry data is predicted based on common fragmentation patterns of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.03 | d | 2.8 | 1H | Thiazole-H5 |

| 7.75 | d | 2.8 | 1H | Thiazole-H4 |

| 4.70 | s | - | 2H | -CH₂-Br |

Table 2: Estimated ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (ketone) |

| ~168 | Thiazole-C2 |

| ~145 | Thiazole-C4 |

| ~125 | Thiazole-C5 |

| ~35 | -CH₂-Br |

Note: These are estimated values based on typical chemical shifts for similar functional groups and heterocyclic systems.

Infrared (IR) Spectroscopy

Table 3: Estimated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (thiazole ring) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1500-1600 | Medium | C=C and C=N stretching (thiazole ring) |

| ~1200-1300 | Medium | C-N stretching |

| ~600-700 | Strong | C-Br stretch |

Note: These are estimated values based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 205/207 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 126 | [M - Br]⁺ |

| 99 | [Thiazole-C=O]⁺ |

| 83 | [Thiazole]⁺ |

| 57 | [C₂H₃S]⁺ |

Note: This represents a predicted fragmentation pattern. The presence of bromine would result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

-

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS reference signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group absorptions to confirm the presence of key structural features.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Heat the sample to induce vaporization.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways that are consistent with the observed peaks and the structure of the molecule.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

This diagram outlines the logical progression from the synthesis and purification of the compound to its analysis by various spectroscopic techniques, culminating in the interpretation of the spectral data to confirm its chemical structure.

Conclusion

The spectral data and protocols provided in this guide serve as a valuable resource for researchers working with this compound. While experimental ¹H NMR data is available, further experimental work is needed to definitively determine the ¹³C NMR, IR, and mass spectra of this compound. The estimated data provided herein, based on sound chemical principles and data from analogous structures, can serve as a useful preliminary guide for spectral interpretation. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectral data for this and similar compounds.

References

Crystal Structure of 2-Bromo-1-(thiazol-2-yl)ethanone: A Search for Definitive Structural Data

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), a definitive, publicly available crystal structure for 2-Bromo-1-(thiazol-2-yl)ethanone could not be located. This indicates that while the compound is commercially available and its synthesis is documented, its detailed three-dimensional solid-state architecture has not been deposited in the primary scientific literature or structural repositories.

This technical guide will, therefore, outline the available information regarding the synthesis and properties of this compound and present a standardized experimental workflow for determining its crystal structure, which researchers in the field could follow.

Introduction to this compound

This compound, with the molecular formula C₅H₄BrNOS, is a heterocyclic ketone.[1] It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of a reactive bromoacetyl group attached to a thiazole ring makes it a versatile building block for the construction of more complex molecules with potential biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNOS | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| CAS Number | 3292-77-1 | [1][2] |

| Melting Point | 54-55 °C | [1] |

| Appearance | Solid | |

| Solubility | Slightly soluble in acetonitrile, sparingly soluble in chloroform. | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 1-(thiazol-2-yl)ethanone.

Experimental Protocol:

A detailed experimental protocol for the synthesis has been reported and is summarized below.[2]

Materials:

-

1-(thiazol-2-yl)ethanone

-

Phenyltrimethylammonium tribromide

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

A solution of 1-(thiazol-2-yl)ethanone in anhydrous THF is added dropwise to a solution of phenyltrimethylammonium tribromide in anhydrous THF.

-

The reaction mixture is stirred at a controlled temperature.

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound.[2]

Caption: Synthetic workflow for this compound.

Proposed Experimental Protocol for Crystal Structure Determination

For researchers aiming to elucidate the crystal structure of this compound, the following standard methodology for single-crystal X-ray diffraction is recommended.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality.

Protocol:

-

Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures with hexane or heptane) at an elevated temperature to achieve saturation.

-

Slow Evaporation: Allow the saturated solutions to evaporate slowly at room temperature in a loosely covered vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Caption: General workflow for single crystal growth.

X-ray Diffraction Data Collection

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses a specific X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector to collect a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

Protocol:

-

Unit Cell Determination: The diffraction data is processed to determine the unit cell parameters and the crystal system.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods.

-

Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

Expected Structural Features and Significance

Based on the structures of related thiazole derivatives, it is anticipated that the crystal structure of this compound would reveal key information about its molecular conformation, including the planarity of the thiazole ring and the torsion angles between the ring and the bromoacetyl substituent. Intermolecular interactions, such as hydrogen bonds or halogen bonds involving the bromine atom, nitrogen, sulfur, or oxygen atoms, would also be of significant interest as they govern the crystal packing and can influence the compound's physical properties and reactivity. Elucidation of this crystal structure would provide valuable data for computational modeling, drug design, and understanding structure-property relationships in this class of compounds.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-(thiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(thiazol-2-yl)ethanone is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds. Its unique bifunctional nature, possessing both a reactive α-bromo ketone and a thiazole moiety, makes it a versatile precursor for the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the reactivity, stability, and synthetic applications of this compound. It includes detailed experimental protocols for its key reactions, a summary of its physicochemical properties, and an exploration of the biological activities of its derivatives, supported by diagrams of relevant synthetic and biological pathways.

Physicochemical Properties and Stability

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H4BrNOS | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| Melting Point | 54-55 °C | [1] |

| Boiling Point | 266.7 °C at 760 mmHg | [1] |

| Density | 1.763 g/cm³ | [1] |

| Appearance | Solid | - |

| Solubility | Acetonitrile (Slightly), Chloroform (Sparingly) | [1] |

| Stability | Light and moisture sensitive | [1] |

| Storage | 2-8°C under inert gas | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the carbonyl group. This makes it highly susceptible to nucleophilic attack, forming the basis for its extensive use in organic synthesis.

Hantzsch Thiazole Synthesis

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis, which is a classic method for the preparation of 2-aminothiazole derivatives.[3][4] This reaction involves the condensation of the α-halo ketone with a thiourea or thioamide. The resulting 2-aminothiazole scaffold is a common pharmacophore in many clinically important drugs.

References

Unraveling the Molecular Mechanisms of 2-Bromo-1-(thiazol-2-yl)ethanone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanism of action of 2-Bromo-1-(thiazol-2-yl)ethanone, a thiazole derivative with significant implications for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its likely biological interactions, experimental methodologies for its study, and the signaling pathways it may modulate.

Introduction: The Therapeutic Potential of Thiazole Scaffolds

Thiazole-containing compounds are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, is a key synthetic intermediate used in the creation of more complex, biologically active molecules. Its intrinsic reactivity, conferred by the bromoacetyl group, suggests a potential role as a covalent inhibitor of various biological targets, a mechanism of action that has gained significant traction in modern drug design. This guide will delve into the anticipated mechanism of action of this compound as a covalent modifier of proteins and outline the experimental approaches required to validate this hypothesis.

Postulated Mechanism of Action: Covalent Inhibition

The chemical structure of this compound features a highly reactive α-haloketone. This functional group is a well-known electrophile that can readily react with nucleophilic residues on proteins, most notably the thiol group of cysteine residues. This irreversible reaction forms a stable covalent bond, leading to the permanent inactivation of the target protein.

The proposed mechanism involves a two-step process:

-

Initial Non-covalent Binding: The thiazole ring and the ethanone moiety of the molecule may first interact non-covalently with a binding pocket on a target protein. This initial binding event positions the reactive bromoacetyl group in proximity to a nucleophilic amino acid residue.

-

Irreversible Covalent Modification: Following the initial binding, the nucleophilic residue (e.g., cysteine) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.

This covalent modification can have profound effects on protein function, leading to the inhibition of enzymatic activity or disruption of protein-protein interactions.

Key Experimental Protocols for Mechanism of Action Studies

To elucidate the specific molecular targets and cellular effects of this compound, a series of well-defined experimental protocols are necessary.

Enzyme Inhibition Assay for Covalent Inhibitors

This assay is designed to determine the kinetic parameters of irreversible enzyme inhibition.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

This compound (inhibitor)

-

Assay buffer (optimized for enzyme activity)

-

Microplate reader or spectrophotometer

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the target enzyme in the assay buffer. Prepare a series of dilutions of this compound.

-

Pre-incubation: In a 96-well plate, mix the enzyme with varying concentrations of the inhibitor. Incubate this mixture for different time points (e.g., 0, 5, 15, 30, and 60 minutes) to allow for the time-dependent covalent modification to occur.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of the substrate to each well.

-

Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration and pre-incubation time. Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of these lines will give the observed rate of inactivation (k_obs). The inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) can be determined by plotting k_obs against the inhibitor concentration.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors.

Materials:

-

Live cells or cell lysate

-

This compound or a derivative with a clickable tag (e.g., alkyne or azide)

-

Reporter tag (e.g., biotin-azide or fluorescent-azide)

-

Copper(I) catalyst (for click chemistry)

-

Streptavidin beads (for enrichment of biotinylated proteins)

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometer

Protocol:

-

Probe Treatment: Treat live cells or cell lysate with the clickable analog of this compound for a specified time.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (biotin or a fluorophore) to the covalently modified proteins.

-

Visualization and Enrichment:

-

Visualization: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate imager.

-

Enrichment: Use streptavidin beads to pull down the biotin-tagged proteins.

-

-

Target Identification by Mass Spectrometry:

-

Digest the enriched proteins into peptides using trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

-

Mass Spectrometry for Adduct Identification

This protocol focuses on identifying the specific amino acid residue modified by this compound.

Materials:

-

Purified target protein

-

This compound

-

Trypsin

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Protocol:

-

Protein-Inhibitor Incubation: Incubate the purified target protein with an excess of this compound to ensure complete modification.

-

Removal of Excess Inhibitor: Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

-

Tryptic Digestion: Digest the modified protein into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the MS/MS data against the protein sequence, specifying a variable modification on nucleophilic residues (e.g., cysteine) corresponding to the mass of the 1-(thiazol-2-yl)ethanone moiety. The fragmentation pattern of the modified peptide will confirm the site of covalent adduction.

Potential Signaling Pathways Modulated by this compound

Based on the known activities of other thiazole-containing covalent inhibitors, this compound could potentially modulate several key signaling pathways implicated in cancer and inflammation.

-

Kinase Signaling Pathways: Many kinases possess a conserved cysteine residue in or near their active site, making them susceptible to covalent inhibition. Potential targets could include kinases involved in cell proliferation and survival, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Covalent inhibitors have been shown to target components of this pathway, such as IKKβ, which contains a reactive cysteine.

-

Apoptosis Pathways: By inhibiting pro-survival proteins or activating pro-apoptotic proteins, this compound could induce programmed cell death.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described above.

Table 1: Kinetic Parameters of Enzyme Inhibition

| Target Enzyme | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |

| Kinase A | 15.2 | 0.1 | 110 |

| Protease B | 5.8 | 0.25 | 718 |

| Deubiquitinase C | 22.1 | 0.05 | 38 |

Table 2: Proteomic Hits from ABPP Experiment

| Protein ID | Protein Name | Function | Fold Enrichment |

| P04637 | Tumor suppressor p53 | Transcription factor | 4.2 |

| Q06830 | IKK-beta | Kinase, NF-κB signaling | 6.8 |

| P42336 | MAPK1 | Kinase, MAPK signaling | 3.5 |

| P31749 | AKT1 | Kinase, PI3K/Akt signaling | 5.1 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and pathways.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, its chemical structure strongly suggests a role as a covalent inhibitor. The experimental protocols and conceptual frameworks presented in this guide provide a robust roadmap for researchers to investigate its molecular targets and cellular effects. The elucidation of its precise mechanism of action will be crucial for the rational design of novel therapeutics based on the versatile thiazole scaffold. Further research in this area is warranted to unlock the full therapeutic potential of this and related compounds.

A Methodological Guide to the Theoretical Study of 2-Bromo-1-(thiazol-2-yl)ethanone

Abstract: 2-Bromo-1-(thiazol-2-yl)ethanone is a key heterocyclic building block used in the synthesis of a wide range of biologically active compounds. Despite its importance in medicinal and materials chemistry, a comprehensive theoretical and computational analysis of its molecular structure, reactivity, and spectroscopic properties is not extensively available in peer-reviewed literature. This technical guide provides a detailed methodological framework for conducting such a theoretical study. It outlines the standard computational protocols, expected data, and visualization of workflows necessary to fully characterize this compound using quantum chemical methods. The information herein is compiled from established theoretical investigations on analogous thiazole derivatives and serves as a robust template for future research on this specific molecule.

Introduction

This compound (CAS No. 3292-77-1) is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a reactive α-bromoketone functional group attached to a thiazole ring, allows for its use in the construction of more complex molecules with potential therapeutic applications in pharmaceutical and agrochemical industries.[1] The thiazole moiety is a prominent scaffold in medicinal chemistry, known to be a structural component of numerous approved drugs.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for understanding the fundamental physicochemical properties of a molecule. Such studies can elucidate its three-dimensional geometry, electronic structure, vibrational characteristics, and sites of reactivity. This knowledge is crucial for predicting reaction mechanisms, designing derivatives with enhanced activity, and interpreting experimental spectroscopic data.

This document outlines a standardized workflow for a comprehensive theoretical investigation of this compound.

Computational Methodology: A Standard Protocol

The following section details a robust and widely adopted computational protocol for the theoretical analysis of heterocyclic compounds, based on methodologies reported for similar molecules.[3][4][5][6]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian 09 or a later version is typically employed for these calculations.

-

Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended as it has demonstrated excellent agreement with experimental results for a wide range of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is suggested. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively, which are crucial for accurately describing the electronic distribution and non-covalent interactions.

The optimization is performed without any symmetry constraints, and the nature of the stationary point is confirmed by a subsequent vibrational frequency calculation, which should yield no imaginary frequencies for a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose: This analysis serves to confirm the optimized structure as a true minimum on the potential energy surface and to predict the theoretical infrared (IR) and Raman spectra.

-

Scaling: The calculated harmonic vibrational frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.961 for B3LYP) to improve agreement with experimental data.

-

Assignment: The assignment of vibrational modes is performed using Potential Energy Distribution (PED) analysis with software like VEDA (Vibrational Energy Distribution Analysis).

Electronic Properties and Reactivity Descriptors

The electronic characteristics of the molecule are investigated using the optimized geometry.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative stability within the molecule.

Predicted Data and Presentation

A thorough theoretical study as outlined above would yield quantitative data that should be presented in a clear, tabular format for easy interpretation and comparison with potential experimental results. The following tables illustrate the expected data structure.

Disclaimer: The data in the following tables are for illustrative purposes only and are derived from general knowledge of similar heterocyclic systems. They do not represent calculated values for this compound.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O | ~1.21 |

| C-Br | ~1.95 | |

| C-C (keto) | ~1.52 | |

| N-C (thiazole) | ~1.31 | |

| C-S (thiazole) | ~1.72 | |

| Bond Angles | O=C-C(Br) | ~120.5 |

| C-C-Br | ~110.0 |

| | S-C-N (thiazole) | ~115.0 |

Table 2: Illustrative Vibrational Mode Assignments

| Mode | Calculated Freq. (cm⁻¹) (Scaled) | Experimental Freq. (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| ν(C=O) | ~1690 | - | C=O stretch (85%) |

| ν(C-H) | ~3100 | - | C-H stretch (thiazole) (98%) |

| ν(C-Br) | ~650 | - | C-Br stretch (70%) |

| δ(CH₂) | ~1420 | - | CH₂ scissoring (80%) |

Table 3: Key Electronic and Reactivity Descriptors

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

| Dipole Moment | ~ 3.5 Debye |

| Ionization Potential | ~ 6.5 eV |

| Electron Affinity | ~ 1.8 eV |

Visualization of Workflows and Relationships

Graphical representations are essential for conveying complex workflows and conceptual relationships. The following diagrams, generated using Graphviz, illustrate the logical flow of a computational study and the interplay between calculated molecular properties.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Synthetic Journey of a Key Pharmaceutical Building Block: A Technical Guide to 2-Bromo-1-(thiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(thiazol-2-yl)ethanone is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its unique bifunctional nature, possessing both a reactive α-bromo ketone and a thiazole moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by targeting key cellular signaling pathways. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound, detailed experimental protocols for its preparation, and an overview of its significance in the development of targeted therapeutics.

Discovery and Historical Synthesis

The primary modern synthetic approaches to this compound involve the bromination of a pre-formed thiazole-containing ketone, namely 2-acetylthiazole.

Key Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the α-bromination of 2-acetylthiazole. Several brominating agents and reaction conditions have been employed to achieve this transformation efficiently.

Bromination of 2-Acetylthiazole

The direct bromination of the α-carbon of 2-acetylthiazole is the most common route to this compound.

a) Synthesis via Tribromophenyltrimethylammonium Bromide

A modern and effective method for the bromination of 2-acetylthiazole (referred to as 1-thiazol-2-ylacetophenone in the source) utilizes tribromophenyltrimethylammonium bromide as the brominating agent.[4] This method offers high yield and specificity.

Experimental Protocol: [4]

-

Step 1: Reaction Setup

-

A solution of 1-thiazol-2-ylacetophenone (2.00 g, 15.7 mmol) in anhydrous tetrahydrofuran (THF) (8 mL) is prepared.

-

A separate solution of 97% tribromophenyltrimethylammonium (6.08 g, 15.7 mmol) in anhydrous THF (32 mL) is prepared.

-

-

Step 2: Reaction

-

The solution of 1-thiazol-2-ylacetophenone is slowly added dropwise to the tribromophenyltrimethylammonium solution.

-

The reaction mixture is heated to 35 °C and stirred for 3 hours.

-

The mixture is then allowed to stand overnight.

-

-

Step 3: Work-up and Purification

-

The solid precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is dissolved in dichloromethane (CH2Cl2) and purified by silica gel column chromatography using an eluent of 20/80 ethyl acetate/petroleum ether.

-

This procedure affords this compound as a solidified oil.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-thiazol-2-ylacetophenone | [4] |

| Brominating Agent | Tribromophenyltrimethylammonium | [4] |

| Solvent | Anhydrous THF | [4] |

| Reaction Temperature | 35 °C | [4] |

| Reaction Time | 3 hours + overnight | [4] |

| Yield | 88% | [4] |

b) Synthesis using Copper(II) Bromide

Copper(II) bromide is another effective reagent for the α-bromination of ketones. This method can be advantageous due to the solid nature of the reagent and its ability to effect selective bromination.[5][6]

General Experimental Protocol (Adapted for 2-Acetylthiazole):

-

Step 1: Reaction Setup

-

2-Acetylthiazole (1 equivalent) is dissolved in a suitable solvent mixture, such as chloroform-ethyl acetate.

-

Copper(II) bromide (2 equivalents) is added to the solution.

-

-

Step 2: Reaction

-

The heterogeneous mixture is refluxed until the starting material is consumed (monitored by TLC). The reaction progress is indicated by the discharge of the black color of CuBr2 and the formation of white CuBr.

-

-

Step 3: Work-up and Purification

-

The solid copper(I) bromide is removed by filtration.

-

The filtrate is washed with water and dried over a suitable drying agent (e.g., Na2SO4).

-

The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data (Representative for α-bromination of acetophenones):

| Parameter | Value | Reference |

| Brominating Agent | Copper(II) Bromide | [5][6] |

| Yields (general) | Good to excellent | [5][6] |

Hantzsch Thiazole Synthesis

While not a direct synthesis of this compound, the Hantzsch synthesis is fundamental to the creation of the thiazole ring itself, which is the core of the target molecule. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of precursors to this compound, one could envision reacting a suitable α-haloketone with thioformamide.

General Experimental Protocol for Hantzsch Thiazole Synthesis: [7]

-

Step 1: Reaction Setup

-

The α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) and the thioamide (e.g., thiourea, 1.5 equivalents) are combined in a suitable solvent, such as methanol.

-

-

Step 2: Reaction

-

The mixture is heated with stirring (e.g., on a hot plate at 100°C) for a specified time (e.g., 30 minutes).

-

-

Step 3: Work-up and Purification

-

The reaction mixture is cooled to room temperature.

-

The solution is poured into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize the hydrohalic acid formed and precipitate the product.

-

The solid product is collected by filtration, washed with water, and air-dried.

-

Quantitative Data (Representative for Hantzsch Synthesis):

| Parameter | Value | Reference |

| Reaction Type | Hantzsch Thiazole Synthesis | [7][8] |

| Yields (general) | High to excellent (often >90%) | [7][8] |

Synthesis Workflow and Logic

The following diagram illustrates the logical flow of the primary synthesis route to this compound.

Role in Drug Discovery and Signaling Pathways

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[9] Thiazole-containing compounds have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival.[9][10] Its aberrant activation is a common feature of many cancers. Several thiazole derivatives, synthesized using this compound as a precursor, have been developed as inhibitors of this pathway.[9]

The following diagram illustrates the points of inhibition by thiazole derivatives within the PI3K/AKT/mTOR signaling pathway.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[11][12] Aminothiazole derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of Aurora kinases.[11]

The diagram below depicts the role of Aurora kinases in mitosis and their inhibition by thiazole-containing compounds.

Conclusion

This compound stands as a cornerstone intermediate for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The synthetic routes to this compound are well-established, with the α-bromination of 2-acetylthiazole being a highly efficient method. Its utility in the construction of potent kinase inhibitors targeting critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR and Aurora kinase pathways, underscores its importance in modern drug discovery and development. This guide provides a comprehensive overview for researchers and scientists working in this dynamic field, offering detailed synthetic protocols and insights into the therapeutic applications of the resulting thiazole derivatives.

References

- 1. lookchem.com [lookchem.com]

- 2. synarchive.com [synarchive.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Bromo-1-(thiazol-2-yl)ethanone in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(thiazol-2-yl)ethanone is a vital heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. Its unique chemical structure, featuring a reactive bromoacetyl group attached to a thiazole ring, makes it a versatile precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. The thiazole moiety is a prominent feature in numerous FDA-approved drugs, and its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the experimental protocols for key reactions, present quantitative data on the biological activities of its derivatives, and visualize the underlying signaling pathways and experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 3292-77-1 |

| Molecular Formula | C₅H₄BrNOS |

| Molecular Weight | 206.06 g/mol |

| Melting Point | 54-55 °C |

| Boiling Point | 266.7 °C at 760 mmHg |

| Density | 1.763 g/cm³ |

| Appearance | Solid |

| Solubility | Sparingly soluble in chloroform and slightly soluble in acetonitrile. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1-(thiazol-2-yl)ethanone. A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(thiazol-2-yl)ethanone

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(thiazol-2-yl)ethanone in chloroform in a round-bottom flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Core Application: The Hantzsch Thiazole Synthesis

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis to produce 2-aminothiazole derivatives. This reaction involves the condensation of the α-haloketone with a thiourea or a substituted thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).[1]

-

Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-(thiazol-2-yl)thiazole.

The general workflow for the synthesis and subsequent biological evaluation of aminothiazole derivatives is depicted in the following diagram.

References

The Evolving Landscape of Thiazole Chemistry: A Deep Dive into the Biological Activity of 2-Bromo-1-(thiazol-2-yl)ethanone Derivatives

For Immediate Release

In the dynamic field of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. This technical guide delves into the burgeoning research surrounding 2-Bromo-1-(thiazol-2-yl)ethanone and its derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document synthesizes current understanding of their anticancer and antimicrobial activities, detailing mechanisms of action, quantitative biological data, and the experimental protocols crucial for their evaluation.

The versatility of the this compound core allows for a diverse range of chemical modifications, leading to a broad spectrum of biological activities. Researchers have successfully synthesized a variety of derivatives that exhibit significant cytotoxic effects against various cancer cell lines and potent inhibitory activity against a range of microbial pathogens.

Anticancer Activity: Targeting Key Cellular Pathways

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against numerous cancer cell lines. The mechanisms underlying their cytotoxicity are often multifaceted, primarily revolving around the induction of apoptosis and the inhibition of critical signaling pathways involved in tumor growth and proliferation.

The Intrinsic Apoptosis Pathway

A significant body of research indicates that many thiazole derivatives exert their anticancer effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax, are upregulated, while anti-apoptotic members, like Bcl-2, are downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in programmed cell death. The tumor suppressor protein p53 often plays a crucial role in initiating this cascade in response to cellular stress induced by the thiazole compounds.

Inhibition of VEGFR-2 Signaling

Another critical target for anticancer thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these thiazole derivatives can block its activation and downstream signaling. This inhibition prevents endothelial cell proliferation, migration, and the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative A | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| Thiazole Derivative B | HCT-116 (Colon) | 6.6 | [2] |

| HepG2 (Liver) | 4.9 | [2] | |

| Thiazole Derivative C | A549 (Lung) | 4.89 | [3] |

| SHG-44 (Glioma) | 4.03 | [3] | |

| Thiazole Derivative D | K562 (Leukemia) | 16.3 | [3] |

| Thiazole Derivative E | HeLa (Cervical) | 1.6 ± 0.8 | [3] |

| Thiazole Derivative F | Ovar-3 (Ovarian) | 1.55 | [4] |

| MDA-MB-468 (Breast) | 2.95 | [4] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of new and effective antimicrobial agents. Thiazole derivatives have long been recognized for their antimicrobial properties and continue to be a fertile ground for the discovery of novel antibiotics and antifungals.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiazole derivatives are diverse and can involve the disruption of essential cellular processes in bacteria and fungi. One of the key mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By interfering with the function of this enzyme, thiazole compounds can effectively halt bacterial proliferation. Other mechanisms include the inhibition of enzymes involved in folic acid synthesis and the disruption of microbial cell membrane integrity.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative G | S. aureus | 7.81 | [5] |

| E. coli | 15.62 | [2] | |

| Thiazole Derivative H | C. albicans | 6.25 | [2] |

| Thiazole Derivative I | P. aeruginosa | 12.5 | [2] |

| Thiazole Derivative J | MRSA | 125-150 | [6] |

| A. niger | 125-150 | [6] | |

| Thiazole Derivative K | B. subtilis | 1.56 | [2] |

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established laboratory procedures.

General Synthesis of Thiazole Derivatives

A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone, such as this compound, with a thiourea or a substituted thiourea.

General Procedure:

-

A mixture of the appropriate α-haloketone (1 mmol) and thiourea or a substituted thiourea (1.1 mmol) is refluxed in a suitable solvent, such as ethanol, for a specified period.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the desired thiazole derivative.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Agar Diffusion Method for Antimicrobial Screening

The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

Protocol:

-

A nutrient agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

-

Sterile paper discs impregnated with known concentrations of the thiazole derivatives are placed on the agar surface.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.

-

The Minimum Inhibitory Concentration (MIC) is determined by testing a range of concentrations of the compound.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The ability to readily modify the core structure allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and optimizing their structures to enhance potency and selectivity. The continued investigation of these versatile molecules holds great promise for addressing pressing challenges in human health.

References

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 2. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The protocol details a reliable method for the bromination of 2-acetylthiazole using phenyltrimethylammonium tribromide. This application note includes a step-by-step experimental procedure, safety guidelines, characterization data, and a summary of quantitative information in a structured format.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The thiazole moiety is a prominent feature in many pharmaceuticals, and the presence of a reactive α-bromoketone functionality allows for facile derivatization to construct more complex molecular architectures. This protocol outlines an effective and high-yielding synthesis from commercially available 2-acetylthiazole.

Reaction Scheme

The synthesis proceeds via the α-bromination of the acetyl group of 2-acetylthiazole. Phenyltrimethylammonium tribromide serves as a stable and easy-to-handle source of bromine for this transformation.

Caption: General reaction scheme for the bromination of 2-acetylthiazole.

Experimental Protocol

This protocol is based on a reported procedure for the synthesis of 2-bromo-1-thiazol-2-ylacetophenone.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Acetylthiazole | 127.15 | 2.00 g | 15.7 |

| Phenyltrimethylammonium tribromide | 375.98 | 6.08 g | 15.7 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 40 mL | - |

| Dichloromethane (CH2Cl2) | 84.93 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Petroleum ether | - | As needed | - |

| Silica gel (for column chromatography) | - | As needed | - |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Condenser

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

NMR spectrometer for product characterization

Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6.08 g (15.7 mmol) of phenyltrimethylammonium tribromide in 32 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: In a separate flask, prepare a solution of 2.00 g (15.7 mmol) of 2-acetylthiazole in 8 mL of anhydrous THF. Slowly add this solution dropwise to the solution of phenyltrimethylammonium tribromide.

-

Reaction Conditions: Heat the reaction mixture to 35°C and stir for 3 hours. After 3 hours, allow the reaction to stand at room temperature overnight.

-

Work-up: After the reaction is complete, a solid precipitate will have formed. Remove the solid by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude product in a minimal amount of dichloromethane (CH2Cl2). Purify the product by silica gel column chromatography using a 20:80 mixture of ethyl acetate and petroleum ether as the eluent.

-

Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as a solidified oil. The reported yield for this procedure is 2.85 g (88%).[1]

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): δ 8.03 (d, 1H, J = 2.8 Hz), 7.75 (d, 1H, J = 2.8 Hz), 4.70 (s, 2H).[1]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Acetylthiazole: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation.[2][3][4] Wash hands thoroughly after handling and wear protective gloves and eye protection.[2][5]

-

Phenyltrimethylammonium tribromide: Causes severe skin burns and eye damage.[6][7][8][9][10] Do not breathe dust. Wear protective gloves, clothing, and eye/face protection.[10] In case of contact, immediately rinse with plenty of water.[6]

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor.[11][12] May form explosive peroxides.[11][13][14] Causes serious eye irritation and may cause respiratory irritation.[11][14][15] Suspected of causing cancer.[11][14] Keep away from heat, sparks, and open flames.[13][14][15] Store in a well-ventilated place.[13][14]

-

Dichloromethane (CH₂Cl₂): May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

-

Ethyl acetate and Petroleum ether: Highly flammable liquids and vapors. Use in a well-ventilated area and away from ignition sources.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis and purification process.

References

- 1. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. prod.adv-bio.com [prod.adv-bio.com]

- 4. vigon.com [vigon.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. combi-blocks.com [combi-blocks.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. vastanichem.com [vastanichem.com]

- 14. carlroth.com [carlroth.com]

- 15. chemos.de [chemos.de]

Application Notes and Protocols: Hantzsch Thiazole Synthesis of Novel Antimicrobial Agents using 2-Bromo-1-(thiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel bis-thiazole derivatives using 2-Bromo-1-(thiazol-2-yl)ethanone via the Hantzsch thiazole synthesis. The resulting compounds, specifically 2,4'-bithiazole derivatives, are of significant interest in drug development due to their potential as potent antimicrobial agents targeting bacterial DNA gyrase and topoisomerase IV.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Thiazole-containing compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for the efficient construction of the thiazole ring.[3] This document focuses on the application of this synthesis using this compound as a key building block to generate 2,4'-bithiazole structures. These bis-thiazole scaffolds have demonstrated significant potential as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and survival.[1][4][5]

Hantzsch Thiazole Synthesis: Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole ring.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Applications in Drug Development: Antimicrobial Activity

The synthesized 2,4'-bithiazole derivatives are of particular interest for their potential as antibacterial agents. These compounds can act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][6] These enzymes are crucial for maintaining the topological state of bacterial DNA during replication, transcription, and repair.[4] By inhibiting these enzymes, the bis-thiazole compounds can effectively halt bacterial proliferation.

Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerases

The planar aromatic structure of the bis-thiazole scaffold allows it to intercalate into the DNA-enzyme complex, stabilizing the cleavage complex where the DNA is cut. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death. Specifically, these compounds are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase and the corresponding ParE subunit of topoisomerase IV, competitively inhibiting ATP hydrolysis which is essential for the enzyme's function.[7][8]

References

- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of heteroaryl isothiazolones in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Synthesis of Aminothiazoles from 2-Bromo-1-(thiazol-2-yl)ethanone

Application Note

This protocol details the synthesis of 2-aminothiazole derivatives, a class of compounds of significant interest to the pharmaceutical industry due to their wide range of biological activities. The synthetic route described is a variation of the classic Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring. The procedure involves the reaction of an α-haloketone, specifically 2-Bromo-1-(thiazol-2-yl)ethanone, with a thiourea or its substituted derivatives. This reaction provides a straightforward and efficient pathway to novel aminothiazole compounds that are valuable scaffolds in drug discovery and development. The protocol is intended for researchers and scientists in organic and medicinal chemistry.

Introduction

Aminothiazoles are a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Their diverse biological activities include anti-inflammatory, antibacterial, antifungal, and anticancer properties. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of these important heterocyclic compounds. The reaction proceeds via the condensation of an α-haloketone with a thioamide, thiourea, or dithiocarbamate.

This application note provides a detailed protocol for the synthesis of 2-aminothiazoles using this compound as the α-haloketone starting material. This specific precursor allows for the introduction of a thiazole moiety at the 4-position of the newly formed aminothiazole ring, leading to compounds with potential for unique pharmacological profiles.

General Reaction Scheme

The general reaction for the synthesis of 2-aminothiazoles from this compound is depicted below:

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Bromo-1-(thiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of thiazole derivatives, specifically utilizing 2-Bromo-1-(thiazol-2-yl)ethanone as a key building block. This class of compounds, particularly 2-amino-4-(thiazol-2-yl)thiazole derivatives, is of significant interest in medicinal chemistry due to its potential as anticancer agents. Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for preparing these valuable scaffolds.

Introduction to Microwave-Assisted Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea or its derivatives, to form a thiazole ring. Microwave irradiation has been shown to dramatically accelerate this reaction, leading to significantly reduced reaction times, often from hours to minutes, and frequently results in higher product yields and purity.[1][2][3] The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can minimize the formation of side products.